2-Bromo-1-iodo-4-methylbenzene

Description

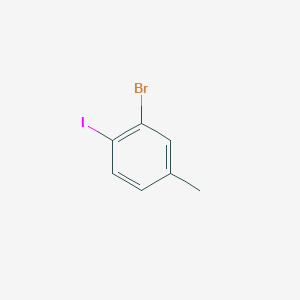

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAKKSAFIZVHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347849 | |

| Record name | 3-Bromo-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71838-16-9 | |

| Record name | 3-Bromo-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), a valuable halogenated aromatic intermediate in organic synthesis. This document details its synthesis via the Sandmeyer reaction, summarizes its key physical and chemical properties, and explores its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.

Chemical Identity and Properties

This compound, also known as 3-bromo-4-iodotoluene, is a substituted aromatic compound featuring bromine, iodine, and a methyl group on the benzene ring. Its unique substitution pattern makes it a versatile building block in cross-coupling reactions and other transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71838-16-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₆BrI | [1][2][7] |

| Molecular Weight | 296.93 g/mol | [1][2] |

| Boiling Point | 266.7 °C at 760 mmHg | [2] |

| Density | 2.062 g/cm³ | [2] |

| Refractive Index | 1.636 | [2] |

| Flash Point | 115.1 °C | [2] |

Table 2: Spectroscopic Data

| Spectrum | Data |

| ¹H NMR | Specific experimental data is not readily available in public spectral databases. |

| ¹³C NMR | Specific experimental data is not readily available in public spectral databases. |

| IR | Specific experimental data is not readily available in public spectral databases. |

Note: While commercial suppliers may possess spectroscopic data, it is not consistently available in the public domain. Researchers are advised to acquire analytical data upon synthesis or purchase.

Synthesis of this compound

The primary synthetic route to this compound is the Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides via a diazonium salt intermediate. The starting material for this synthesis is 2-bromo-4-methylaniline.

Synthesis Pathway

The synthesis proceeds in two main stages: the diazotization of 2-bromo-4-methylaniline to form the corresponding diazonium salt, followed by the substitution of the diazonium group with iodine using potassium iodide.

References

- 1. chemnet.com [chemnet.com]

- 2. 26670-89-3|2-Bromo-4-iodo-1-methylbenzene|BLD Pharm [bldpharm.com]

- 3. This compound , 98% , 71838-16-9 - CookeChem [cookechem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound [aobchem.com]

- 6. 71838-16-9|this compound| Ambeed [ambeed.com]

- 7. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene (CAS: 71838-16-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-iodo-4-methylbenzene, a versatile halogenated aromatic compound. It serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application in cross-coupling reactions.

Core Compound Data

Chemical Identity and Properties

This compound is a substituted toluene derivative featuring both a bromine and an iodine atom on the aromatic ring. This unique substitution pattern provides differential reactivity, making it a valuable building block for sequential and site-selective chemical modifications.

| Property | Value |

| CAS Number | 71838-16-9 |

| Molecular Formula | C₇H₆BrI |

| Molecular Weight | 296.93 g/mol |

| Density | 2.062 g/cm³ |

| Boiling Point | 266.7 °C at 760 mmHg |

| Flash Point | 115.1 °C |

| Refractive Index | 1.636 |

| InChI Key | PLAKKSAFIZVHJP-UHFFFAOYSA-N |

| SMILES | Cc1ccc(I)c(Br)c1 |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization. This differential reactivity is highly advantageous in multi-step syntheses.

Key Reactions:

-

Sonogashira Coupling: The reaction of the aryl iodide with a terminal alkyne to form a carbon-carbon triple bond.

-

Suzuki Coupling: The coupling of the aryl halide with a boronic acid or ester to form a carbon-carbon single bond.

-

Heck Coupling: The reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting with an amine.

These reactions enable the introduction of a wide range of functional groups, making this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Experimental Protocols

Representative Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a typical Sonogashira coupling reaction to selectively react at the iodine position.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous toluene and triethylamine to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene dropwise via syringe.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-bromo-4-methyl-1-(phenylethynyl)benzene.

Visualizations

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of this compound.

Logical Relationship in Sequential Cross-Coupling

Caption: Selective sequential cross-coupling strategy using this compound.

References

physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on a benzene ring, offers a platform for a variety of chemical transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrI | [1] |

| Molecular Weight | 296.93 g/mol | [1] |

| CAS Number | 71838-16-9 | [1][2][3] |

| Appearance | Clear, light yellow to brown liquid | [1] |

| Boiling Point | 133 °C at 22 mmHg | [1] |

| 266.7 °C at 760 mmHg | [1] | |

| Density | ~2.08 g/cm³ | [1] |

| Refractive Index | ~1.65 | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available precursor, 2-bromo-4-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the diazotization of 2-bromo-4-methylaniline followed by an in-situ reaction with an iodide source.

Materials:

-

2-Bromo-4-methylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium sulfite to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: Distillation under reduced pressure is an effective method for purifying the liquid product. The fraction collected at 133 °C and 22 mmHg will yield pure this compound.[1]

-

Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate is recommended.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons (Ar-H): Three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants are influenced by the electronic effects of the bromo, iodo, and methyl substituents.

-

Methyl Protons (-CH₃): A singlet in the region of δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the range of δ 120-145 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the halogens. The carbon bearing the methyl group and the remaining aromatic carbons will also have characteristic chemical shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.

-

C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.

-

C-I stretching: An absorption at lower wavenumbers, generally below 500 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and iodine (¹²⁷I). The M⁺ and M+2 peaks will be observed with nearly equal intensity.

-

Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-Br)⁺, an iodine radical (M-I)⁺, and a methyl radical (M-CH₃)⁺. Further fragmentation of the aromatic ring can also be observed.

Chemical Reactivity and Applications

This compound is a valuable substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in oxidative addition to transition metal catalysts) allows for selective and sequential reactions.

Cross-Coupling Reactions

-

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of this compound with an organoboron compound. By carefully selecting the reaction conditions, it is possible to selectively react at the C-I position while leaving the C-Br bond intact for subsequent transformations.

-

Sonogashira Coupling: The palladium/copper co-catalyzed coupling with a terminal alkyne can also be performed selectively at the more reactive C-I bond.[4]

-

Heck Coupling: The palladium-catalyzed reaction with an alkene can be utilized to introduce a vinyl group onto the aromatic ring, again with the potential for regioselective reaction at the C-I position.

Conclusion

This compound is a synthetically useful building block with well-defined physicochemical properties. Its preparation via the Sandmeyer reaction is a reliable method, and its purification can be achieved through standard laboratory techniques. The distinct spectroscopic signatures of this compound allow for its unambiguous identification. The presence of two different halogen atoms with varying reactivity makes it an attractive substrate for selective cross-coupling reactions, enabling the synthesis of a wide range of more complex molecules for applications in drug discovery and materials science. This guide provides the foundational information required for researchers to effectively utilize this compound in their synthetic endeavors.

References

Spectroscopic Profile of 2-Bromo-1-iodo-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectroscopic analysis. This guide is intended for professionals in the fields of chemical research, drug development, and materials science who may be working with or synthesizing this molecule.

Introduction

This compound is a substituted aromatic hydrocarbon containing bromine, iodine, and a methyl group attached to a benzene ring. Its polysubstituted nature makes it a potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds. This guide aims to fill the current data gap by providing reliable predicted spectroscopic information.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet in the upfield region.

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 1H | H-3 |

| ~7.35 | Doublet of Doublets | 1H | H-5 |

| ~6.95 | Doublet | 1H | H-6 |

| ~2.40 | Singlet | 3H | -CH₃ |

Table 1: Predicted ¹H NMR data for this compound.

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~141.0 | C-1 |

| ~139.5 | C-4 |

| ~134.0 | C-3 |

| ~131.0 | C-5 |

| ~129.0 | C-6 |

| ~95.0 | C-2 |

| ~22.0 | -CH₃ |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| **Predicted Wavenumber (cm⁻¹) ** | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1450-1370 | Medium | -CH₃ bending |

| ~1100-1000 | Strong | C-Br stretch |

| ~850-800 | Strong | Out-of-plane C-H bending (aromatic) |

| ~600-500 | Medium | C-I stretch |

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Abundance (%) | Assignment |

| 296/298 | High | [M]⁺ (Molecular ion) with characteristic bromine isotope pattern |

| 217 | Moderate | [M-Br]⁺ |

| 169 | Moderate | [M-I]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Predicted major mass spectral fragments for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion or a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and will likely produce significant fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a valuable resource for researchers by presenting a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. While experimental data is not currently available in the public domain, these predictions, coupled with the provided experimental protocols, offer a solid foundation for the identification and characterization of this compound. The logical workflow further aids in structuring the analytical process for similar research endeavors.

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1-iodo-4-methylbenzene, a versatile dihalogenated aromatic compound. Due to the differential reactivity of its bromine and iodine substituents, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details its synthesis, explores its reactivity in key transformations such as cross-coupling reactions and lithiation, and discusses its overall stability. Experimental protocols and quantitative data are presented to aid in the practical application of this compound in a research and development setting.

Introduction

This compound, also known as 3-bromo-4-iodotoluene, is a disubstituted aromatic compound featuring two different halogen atoms ortho to each other on a toluene scaffold. This substitution pattern imparts distinct reactivity at the C1 and C2 positions, making it a strategic intermediate for sequential and regioselective functionalization. The presence of both a bromine and an iodine atom allows for selective participation in a variety of cross-coupling reactions, leveraging the well-established reactivity difference between aryl iodides and aryl bromides. This guide aims to be a key resource for chemists utilizing this compound in complex synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 71838-16-9 | [1] |

| Molecular Formula | C₇H₆BrI | [1] |

| Molecular Weight | 296.93 g/mol | [2] |

| Appearance | Light yellow to brown clear liquid | [3] |

| Boiling Point | 266.7 °C at 760 mmHg | [2] |

| Melting Point | 265-267 °C | [3] |

| Density | 2.062 - 2.08 g/cm³ | [3] |

| Refractive Index | 1.636 - 1.65 | [3] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis and Experimental Protocol

The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-4-methylaniline.

Synthesis via Diazotization of 2-Bromo-4-methylaniline

This procedure involves the diazotization of the amino group of 2-bromo-4-methylaniline, followed by substitution with iodide.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

-

Step 1: Diazotization

-

Dissolve 2-bromo-4-methylaniline (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.2 eq) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

-

Step 2: Iodination

-

To the cold diazonium salt solution, add an aqueous solution of potassium iodide (1.5 eq).

-

Allow the reaction mixture to stir and warm to room temperature overnight.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product as a brown oil.

-

Purify the crude product by distillation to obtain this compound as a light yellow liquid.[4]

-

Reactivity Profile

The primary determinant of the reactivity of this compound is the difference in the carbon-halogen bond strengths (C-I < C-Br). This allows for highly regioselective reactions, with the C-I bond being significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This class of reactions is the most significant for this compound, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Regioselective cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. In the case of this compound, the reaction with an arylboronic acid will selectively occur at the C-I bond.

-

General Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources.

-

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: Toluene, dioxane, DMF, or aqueous mixtures.

-

Temperature: Room temperature to reflux.

-

4.1.2. Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. This reaction is highly selective for the C-I bond of this compound.

-

General Reaction Conditions:

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA).

-

Solvent: THF, DMF, or the amine base itself.

-

Temperature: Typically room temperature to 60 °C.

-

4.1.3. Other Cross-Coupling Reactions

The C-I bond of this compound is also expected to be more reactive in other palladium-catalyzed cross-coupling reactions such as the Heck, Negishi, and Buchwald-Hartwig amination reactions, allowing for the selective introduction of alkenyl, alkyl/aryl, and amino groups, respectively.

Halogen-Metal Exchange and Lithiation

Treatment of this compound with organolithium reagents, such as n-butyllithium or t-butyllithium, is expected to result in a selective halogen-metal exchange at the more labile C-I bond, forming a lithiated intermediate. This in situ generated organolithium species can then be trapped with various electrophiles.

Caption: Selective lithiation and subsequent electrophilic trapping.

-

General Reaction Conditions:

-

Reagent: n-Butyllithium or t-butyllithium.

-

Solvent: Anhydrous ethereal solvents such as THF or diethyl ether.

-

Temperature: Low temperatures (e.g., -78 °C) are crucial to prevent side reactions.

-

Electrophiles: A wide range of electrophiles can be used, including aldehydes, ketones, CO₂, and alkyl halides.

-

Halogen Dance Rearrangement

Under strongly basic conditions, particularly with lithium amide bases at non-cryogenic temperatures, dihaloarenes can undergo a "halogen dance" rearrangement, where a halogen atom migrates to a different position on the aromatic ring.[5] This proceeds through a series of deprotonation and halogen-metal exchange steps. For this compound, this could potentially lead to isomeric dihalotoluenes. The propensity for this rearrangement depends on the specific base, solvent, and temperature used.

Stability

The stability of this compound is an important consideration for its storage and handling.

Thermal Stability

Halogenated aromatic compounds are generally thermally stable. This compound has a high boiling point, suggesting it can withstand elevated temperatures for short periods. However, prolonged heating, especially in the presence of catalysts or impurities, may lead to decomposition. Thermal decomposition of similar brominated compounds can lead to the formation of hydrogen bromide and other hazardous byproducts.

Photochemical Stability

Aromatic compounds with carbon-halogen bonds, particularly C-I bonds, can be susceptible to photochemical degradation upon exposure to UV light. This can involve homolytic cleavage of the C-I bond to form radical species. Therefore, it is recommended to store this compound protected from light.[2]

Chemical Stability

The compound is stable under neutral and acidic conditions. It is reactive towards strong bases, as discussed in the context of halogen-metal exchange and halogen dance reactions. It is also incompatible with strong oxidizing agents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its differential reactivity, with the carbon-iodine bond being significantly more reactive than the carbon-bromine bond, allows for predictable and regioselective functionalization through a variety of cross-coupling reactions and halogen-metal exchange. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective application in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

A Technical Guide to the Solubility of 2-Bromo-1-iodo-4-methylbenzene in Common Organic Solvents

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 2-Bromo-1-iodo-4-methylbenzene. A comprehensive understanding of a compound's solubility is fundamental for its application in synthesis, formulation, and various analytical procedures.

Introduction to this compound

Physicochemical Properties:

-

Molecular Formula: C₇H₆BrI

-

Molecular Weight: 296.93 g/mol

-

IUPAC Name: 2-bromo-4-iodo-1-methylbenzene

Quantitative Solubility Data

The determination of quantitative solubility is essential for predicting the behavior of this compound in various solvent systems. The following table is presented as a template for the systematic recording of experimentally determined solubility data. It is recommended to measure solubility at a standard temperature, such as 25°C, for comparability.

Table 1: Quantitative Solubility of this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Alcohols | Methanol | Data not available | Data not available | Gravimetric |

| Ethanol | Data not available | Data not available | Gravimetric | |

| Isopropanol | Data not available | Data not available | Gravimetric | |

| Ketones | Acetone | Data not available | Data not available | Gravimetric |

| Methyl Ethyl Ketone | Data not available | Data not available | Gravimetric | |

| Ethers | Diethyl Ether | Data not available | Data not available | Gravimetric |

| Tetrahydrofuran (THF) | Data not available | Data not available | Gravimetric | |

| Esters | Ethyl Acetate | Data not available | Data not available | Gravimetric |

| Aromatic Hydrocarbons | Toluene | Data not available | Data not available | Gravimetric |

| Halogenated Hydrocarbons | Dichloromethane | Data not available | Data not available | Gravimetric |

| Chloroform | Data not available | Data not available | Gravimetric |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a widely used, reliable technique for determining the solubility of a solid compound in a solvent.[1][2] It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Attach a syringe filter to the syringe and discard the first small portion of the filtrate to saturate the filter material.

-

Dispense a known volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is achieved.[2]

-

3.3. Calculation of Solubility

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL)] x 100

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound will be governed by the principle of "like dissolves like."[4] Solvents with similar polarity to the solute are generally more effective at dissolving it. The presence of polarizable halogen atoms and a nonpolar methylbenzene framework suggests that this compound will exhibit moderate polarity. Therefore, it is expected to have higher solubility in solvents of intermediate polarity, such as dichloromethane and ethyl acetate, and lower solubility in highly polar solvents like water or nonpolar solvents like hexane. Temperature is another critical factor, with solubility typically increasing with a rise in temperature for most solid solutes.

References

hazards and safety precautions for 2-Bromo-1-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), a versatile halogenated aromatic compound used as an intermediate in organic synthesis. This document is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the safe and responsible use of this chemical. The guide summarizes key hazard information, physical and chemical properties, personal protective equipment (PPE) recommendations, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1]

Hazard Pictogram:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[1]

Physical and Chemical Properties

While some physical properties can vary between isomers, the following table summarizes available data for this compound and its related isomers.

| Property | Value | Source |

| CAS Number | 71838-16-9 | [4] |

| Molecular Formula | C₇H₆BrI | [1][4] |

| Molecular Weight | 296.93 g/mol | [1] |

| Physical Form | Liquid | [5] |

| Boiling Point | 266.7 °C at 760 mmHg | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [4][5] |

Toxicological Information

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for its safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[8][10] Ensure gloves are inspected before use and changed if contaminated.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10] If exposure limits are exceeded, a full-face respirator may be necessary.[8]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Accidental Release Measures

-

Small Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Ensure the area is well-ventilated.

-

Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[7] Contact emergency services and the institutional safety office.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen iodide.[4][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents and protect from light.[5] Recommended storage temperature is between 2-8°C.[4][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[10] Do not dispose of down the drain.[7][10]

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily as a skin, eye, and respiratory irritant. While quantitative toxicity data is limited, a thorough understanding of its properties and adherence to the safety protocols outlined in this guide are essential for its safe use in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 26670-89-3|2-Bromo-4-iodo-1-methylbenzene|BLD Pharm [bldpharm.com]

- 4. This compound [aobchem.com]

- 5. 2-Bromo-4-iodo-1-methylbenzene | 26670-89-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-methylbenzene, a key halogenated aromatic intermediate in organic synthesis. The document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and the historical context of its preparation through the well-established Sandmeyer reaction. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported physical state and melting point from commercial suppliers, with some listing it as a liquid and others providing a high melting point. This may indicate variability in purity or reporting errors.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrI | --INVALID-LINK-- |

| Molecular Weight | 296.93 g/mol | --INVALID-LINK-- |

| CAS Number | 71838-16-9 | --INVALID-LINK-- |

| Appearance | Yellow to Brown Liquid | --INVALID-LINK-- |

| Boiling Point | 266.7 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | 265-267 °C (Note: This high value from a commercial source is inconsistent with its description as a liquid and should be treated with caution) | --INVALID-LINK-- |

| Purity | ≥ 97% (commercially available) | --INVALID-LINK-- |

Historical Context and Discovery

The Sandmeyer reaction provides a versatile method for the conversion of primary aromatic amines into a wide variety of functional groups, including halogens, through the formation of a diazonium salt intermediate.[1] The ability to introduce iodo and bromo groups onto an aromatic ring with high regioselectivity, starting from a readily available aniline precursor, has made this reaction indispensable in synthetic organic chemistry.

The synthesis of polysubstituted aromatic compounds like this compound is driven by the need for complex building blocks in the preparation of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of this molecule makes it a valuable intermediate in cross-coupling reactions, where the differential reactivity of the bromo and iodo substituents can be exploited for sequential bond formation.

Synthetic Workflow

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-bromo-4-methylaniline. The first step is the diazotization of the aniline to form the corresponding diazonium salt. This is followed by a Sandmeyer-type iodination reaction where the diazonium group is displaced by an iodide ion.

References

An In-depth Technical Guide to 2-bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-methylbenzene, a versatile halogenated aromatic compound. It serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in regioselective cross-coupling reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71838-16-9 | AOBChem USA[2] |

| Molecular Formula | C₇H₆BrI | AOBChem USA[2] |

| Molecular Weight | 296.93 g/mol | PubChem[1] |

| Physical Form | Not specified, likely a solid or liquid | - |

| Storage Temperature | 2-8°C | AOBChem USA[2] |

Safety Information: this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

The synthesis of this compound can be effectively achieved from the commercially available starting material, 4-bromo-2-methylaniline (4-bromo-2-toluidine), via a Sandmeyer-type diazotization-iodination reaction. This two-step process involves the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide.

Synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

4-bromo-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-bromo-2-methylaniline in a solution of concentrated sulfuric acid and water. While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen ceases. Cool the mixture to room temperature and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| CH₃ | ~2.3 | s | - |

| Ar-H | 7.0 - 7.8 | m | - |

| ¹³C NMR | |||

| CH₃ | ~20 | ||

| C-I | ~95 | ||

| C-Br | ~120 | ||

| C-CH₃ | ~140 | ||

| Ar-C-H | 128 - 138 |

Applications in Regioselective Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds (the C-I bond being more reactive towards oxidative addition to Pd(0)) allows for regioselective functionalization.

Regioselective Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. By carefully controlling the reaction conditions, it is possible to selectively couple at the iodine-bearing position of this compound.

Regioselective Suzuki Coupling Reaction.

Experimental Protocol: Regioselective Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., Toluene and Water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system and the palladium catalyst.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Regioselective Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between an organohalide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The higher reactivity of the C-I bond facilitates selective coupling at this position.

Regioselective Sonogashira Coupling Reaction.

Experimental Protocol: Regioselective Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., THF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add this compound, the terminal alkyne (1.2 equivalents), and the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its distinct halogen atoms allow for sequential and regioselective functionalization through powerful cross-coupling methodologies, making it an attractive starting material for the synthesis of a wide range of complex organic molecules for the pharmaceutical and materials science industries. The experimental protocols provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Methodological & Application

Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-iodo-4-methylbenzene is a versatile dihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in various cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization, enabling the sequential introduction of different substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications

The primary applications of this compound in organic synthesis revolve around palladium-catalyzed cross-coupling reactions, including:

-

Regioselective Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by selectively reacting the C-I bond with boronic acids, leaving the C-Br bond intact for further transformations.

-

Regioselective Sonogashira Coupling: Synthesis of substituted alkynes through the selective coupling of terminal alkynes at the C-I position.

-

Regioselective Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by selectively reacting the C-I bond with amines.

-

Sequential and One-Pot Cross-Coupling Reactions: Leveraging the differential reactivity to perform multiple, distinct coupling reactions in a single reaction vessel, enhancing synthetic efficiency.

-

Synthesis of Carbazoles: A multi-step synthesis involving an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation or a subsequent Suzuki coupling and cyclization to form the carbazole scaffold.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst preferentially undergoes oxidative addition into the C-I bond of this compound. This allows for the selective synthesis of 2-bromo-4-methyl-1,1'-biphenyl derivatives.

Experimental Protocol: Synthesis of 2-Bromo-4-methyl-1,1'-biphenyl

Reaction Scheme:

Caption: Regioselective Suzuki-Miyaura Coupling.

Materials:

-

This compound (1.0 mmol, 296.9 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add toluene and water via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Quantitative Data:

| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |

| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 |

| 4-Trifluoromethylphenylboronic acid | 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond. This provides a straightforward route to 2-bromo-1-(alkynyl)-4-methylbenzene derivatives.

Experimental Protocol: Synthesis of 2-Bromo-1-(phenylethynyl)-4-methylbenzene

Reaction Scheme:

Caption: Regioselective Sonogashira Coupling.

Materials:

-

This compound (1.0 mmol, 296.9 mg)

-

Phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 0.42 mL)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Quantitative Data:

| Alkyne Partner | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | 2 | 4 | Et₃N | THF | rt | 6 | 95 |

| 1-Hexyne | 2 | 4 | Et₃N | THF | rt | 8 | 91 |

| Trimethylsilylacetylene | 2 | 4 | Diisopropylamine | THF | rt | 6 | 93 |

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines. The selective reaction at the C-I bond of this compound allows for the preparation of N-substituted 2-bromo-4-methylanilines.

Experimental Protocol: Synthesis of N-Phenyl-2-bromo-4-methylaniline

Reaction Scheme:

Caption: Regioselective Buchwald-Hartwig Amination.

Materials:

-

This compound (1.0 mmol, 296.9 mg)

-

Aniline (1.2 mmol, 111.7 mg, 0.11 mL)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

-

XPhos (0.036 mmol, 17.2 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Toluene, anhydrous (5 mL)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

-

Add anhydrous toluene, followed by this compound and aniline.

-

Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired product.

Quantitative Data:

| Amine Partner | Catalyst Loading (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | 1.5 | XPhos | NaOtBu | Toluene | 100 | 18 | 88 |

| Morpholine | 1.5 | XPhos | NaOtBu | Toluene | 100 | 18 | 91 |

| Benzylamine | 1.5 | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |

Application Note 4: Sequential Cross-Coupling Reactions

A significant advantage of this compound is its suitability for sequential, one-pot cross-coupling reactions. By carefully selecting the reaction conditions, one can first perform a coupling reaction at the C-I bond and subsequently, in the same pot, initiate a second coupling at the C-Br bond. This strategy significantly improves synthetic efficiency by reducing the number of purification steps.

Experimental Workflow: One-Pot Sequential Sonogashira/Suzuki Coupling

Caption: One-Pot Sequential Sonogashira/Suzuki Coupling.

Application Note 5: Synthesis of Substituted Carbazoles

This compound can be used as a starting material for the synthesis of substituted carbazoles. The synthetic route involves an initial Buchwald-Hartwig amination to introduce an amino group, followed by a Suzuki coupling to form a 2-aminobiphenyl intermediate. This intermediate can then undergo an intramolecular cyclization to form the carbazole ring system.

Logical Pathway for Carbazole Synthesis

Caption: Synthetic Pathway to Carbazoles.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. The distinct reactivity of its two halogen atoms provides a powerful tool for the regioselective and sequential construction of complex organic molecules. The protocols and application notes provided herein offer a guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the fields of pharmaceutical and materials science research.

Application Notes and Protocols: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1-iodo-4-methylbenzene in Suzuki coupling reactions. This versatile dihalogenated aromatic compound serves as an excellent substrate for selective and sequential cross-coupling reactions, enabling the synthesis of complex biaryl and polyaryl structures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] The reaction is widely used in the pharmaceutical and fine chemical industries due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[2]

This compound is a particularly valuable building block in Suzuki coupling reactions due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.[3] This reactivity difference allows for a high degree of chemoselectivity, enabling the selective coupling at the iodine position while leaving the bromine intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the efficient construction of unsymmetrical biaryl compounds and more complex molecular architectures.

Data Presentation: Chemoselective Suzuki Coupling of this compound

The selective mono- and di-coupling of this compound with an arylboronic acid is highly dependent on the reaction conditions. The following tables summarize the expected product distribution based on studies of the closely related 1-bromo-4-iodobenzene, which provides a strong predictive model for the behavior of this compound.

Table 1: Influence of Temperature on Product Selectivity

| Entry | Temperature (°C) | Arylboronic Acid (Equivalents) | Mono-coupled Product (mol%) | Di-coupled Product (mol%) | Unreacted Substrate (mol%) |

| 1 | 70 | 1.0 | High | Low to Moderate | Low |

| 2 | 0 | 1.0 | Moderate to High | Low | High |

Note: The mono-coupled product refers to the coupling at the iodine position. Lower temperatures generally favor higher selectivity for the mono-coupled product by minimizing the competing reaction at the less reactive C-Br bond.[4]

Table 2: General Reaction Parameters for Selective Mono-coupling

| Parameter | Recommended Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |

| Temperature | 0 - 70 °C (lower temperatures favor selectivity) |

| Reaction Time | 2 - 24 hours |

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling of this compound

This protocol describes a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid at the iodine position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.

Protocol 2: Sequential Di-Suzuki Coupling

The mono-coupled product obtained from Protocol 1 can be used as a substrate for a second Suzuki coupling reaction at the bromine position.

Procedure:

-

Follow the same procedure as in Protocol 1, using the purified mono-coupled product as the starting aryl halide.

-

A different arylboronic acid can be used for the second coupling to generate an unsymmetrical biaryl product.

-

Higher reaction temperatures (e.g., 90-100 °C) may be required to facilitate the coupling at the less reactive C-Br bond.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for selective Suzuki coupling.

References

2-Bromo-1-iodo-4-methylbenzene: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Introduction

2-Bromo-1-iodo-4-methylbenzene is a halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural feature, possessing both a bromine and an iodine atom on a toluene scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable precursor for medicinal chemists and drug development professionals in the creation of complex molecular architectures for targeted therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Sonogashira reactions.[1] The carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond, enabling regioselective coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations. This sequential coupling strategy is instrumental in the efficient synthesis of complex, unsymmetrically substituted aromatic compounds that are often the core structures of modern pharmaceuticals.

A significant area of application for this precursor is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, substituted anilino-pyridone and benzimidazole moieties, which can be synthesized using this compound as a starting material, are key pharmacophores in a number of MEK and BRAF kinase inhibitors.[2][3]

Synthesis of a Key Pharmaceutical Intermediate: A Substituted Benzimidazole